REACTION_CXSMILES
|
C[C@H]1P(C2C(P3[C@H](C)CC[C@H]3C)=CC=CC=2)[C@H](C)CC1.[O:21]=[C:22]1[CH2:26][CH2:25][C:24]([CH2:27][C:28]([O:30][CH3:31])=[O:29])=[C:23]1[CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[H+].[B-](F)(F)(F)F>C(Cl)Cl>[CH3:36][CH2:35][CH2:34][CH2:33][CH2:32][CH:23]1[C:22](=[O:21])[CH2:26][CH2:25][CH:24]1[CH2:27][C:28]([O:30][CH3:31])=[O:29] |f:2.3|
|
Name
|
glass
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
(COD)Ru(methylallyl)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.9 mg
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C)C
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
O=C1C(=C(CC1)CC(=O)OC)CCCCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
O=C1C(=C(CC1)CC(=O)OC)CCCCC
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
This concentrated solution was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with hydrogen
|
Type
|
WAIT
|
Details
|
After 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
to separate the catalyst
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC1C(CCC1=O)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C@H]1P(C2C(P3[C@H](C)CC[C@H]3C)=CC=CC=2)[C@H](C)CC1.[O:21]=[C:22]1[CH2:26][CH2:25][C:24]([CH2:27][C:28]([O:30][CH3:31])=[O:29])=[C:23]1[CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[H+].[B-](F)(F)(F)F>C(Cl)Cl>[CH3:36][CH2:35][CH2:34][CH2:33][CH2:32][CH:23]1[C:22](=[O:21])[CH2:26][CH2:25][CH:24]1[CH2:27][C:28]([O:30][CH3:31])=[O:29] |f:2.3|
|
Name
|
glass
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
(COD)Ru(methylallyl)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.9 mg
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C)C
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
O=C1C(=C(CC1)CC(=O)OC)CCCCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
O=C1C(=C(CC1)CC(=O)OC)CCCCC
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
This concentrated solution was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with hydrogen
|
Type
|
WAIT
|
Details
|
After 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
to separate the catalyst
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC1C(CCC1=O)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C@H]1P(C2C(P3[C@H](C)CC[C@H]3C)=CC=CC=2)[C@H](C)CC1.[O:21]=[C:22]1[CH2:26][CH2:25][C:24]([CH2:27][C:28]([O:30][CH3:31])=[O:29])=[C:23]1[CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[H+].[B-](F)(F)(F)F>C(Cl)Cl>[CH3:36][CH2:35][CH2:34][CH2:33][CH2:32][CH:23]1[C:22](=[O:21])[CH2:26][CH2:25][CH:24]1[CH2:27][C:28]([O:30][CH3:31])=[O:29] |f:2.3|
|
Name
|
glass
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
(COD)Ru(methylallyl)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.9 mg
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C)C
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
O=C1C(=C(CC1)CC(=O)OC)CCCCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
O=C1C(=C(CC1)CC(=O)OC)CCCCC
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
This concentrated solution was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with hydrogen
|
Type
|
WAIT
|
Details
|
After 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
to separate the catalyst
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC1C(CCC1=O)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C@H]1P(C2C(P3[C@H](C)CC[C@H]3C)=CC=CC=2)[C@H](C)CC1.[O:21]=[C:22]1[CH2:26][CH2:25][C:24]([CH2:27][C:28]([O:30][CH3:31])=[O:29])=[C:23]1[CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[H+].[B-](F)(F)(F)F>C(Cl)Cl>[CH3:36][CH2:35][CH2:34][CH2:33][CH2:32][CH:23]1[C:22](=[O:21])[CH2:26][CH2:25][CH:24]1[CH2:27][C:28]([O:30][CH3:31])=[O:29] |f:2.3|
|
Name
|
glass
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
(COD)Ru(methylallyl)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.9 mg
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C)C
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
O=C1C(=C(CC1)CC(=O)OC)CCCCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
O=C1C(=C(CC1)CC(=O)OC)CCCCC
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
This concentrated solution was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with hydrogen
|
Type
|
WAIT
|
Details
|
After 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
to separate the catalyst
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC1C(CCC1=O)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |